molecular formula C24H24Cl2N4O2S2 B11077437 1,1'-(2,5-Dichlorobenzene-1,4-diyl)bis[3-(4-ethoxyphenyl)(thiourea)]

1,1'-(2,5-Dichlorobenzene-1,4-diyl)bis[3-(4-ethoxyphenyl)(thiourea)]

Cat. No.: B11077437
M. Wt: 535.5 g/mol
InChI Key: AZMSVZCVJOXXTR-UHFFFAOYSA-N
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Description

1,1’-(2,5-Dichlorobenzene-1,4-diyl)bis[3-(4-ethoxyphenyl)(thiourea)] is a synthetic organic compound characterized by the presence of two thiourea groups attached to a dichlorobenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2,5-Dichlorobenzene-1,4-diyl)bis[3-(4-ethoxyphenyl)(thiourea)] typically involves the reaction of 2,5-dichlorobenzene-1,4-diamine with 4-ethoxyphenyl isothiocyanate. The reaction is carried out in a suitable solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1’-(2,5-Dichlorobenzene-1,4-diyl)bis[3-(4-ethoxyphenyl)(thiourea)] can undergo various chemical reactions, including:

    Oxidation: The thiourea groups can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1,1’-(2,5-Dichlorobenzene-1,4-diyl)bis[3-(4-ethoxyphenyl)(thiourea)] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties, such as enhanced thermal stability or improved solubility.

Biology and Medicine

In biological and medicinal research, this compound has been investigated for its potential as an antimicrobial agent. The presence of thiourea groups is known to impart biological activity, making it a candidate for the development of new drugs or therapeutic agents.

Industry

Industrially, this compound can be used in the production of polymers and resins. Its ability to form stable complexes with metals also makes it useful in catalysis and material science applications.

Mechanism of Action

The mechanism by which 1,1’-(2,5-Dichlorobenzene-1,4-diyl)bis[3-(4-ethoxyphenyl)(thiourea)] exerts its effects is primarily through its interaction with biological macromolecules. The thiourea groups can form hydrogen bonds with proteins and nucleic acids, potentially disrupting their normal function. Additionally, the compound’s ability to chelate metal ions can interfere with enzymatic activities that require metal cofactors.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-(1,4-Phenylene)bis[3-(4-ethoxyphenyl)(thiourea)]
  • 1,1’-(2,5-Dimethyl-1,4-phenylene)bis[3-(4-ethoxyphenyl)(thiourea)]
  • 1,1’-(3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-diyl)bis[3-(4-ethoxyphenyl)(thiourea)]

Uniqueness

Compared to similar compounds, 1,1’-(2,5-Dichlorobenzene-1,4-diyl)bis[3-(4-ethoxyphenyl)(thiourea)] is unique due to the presence of dichloro substituents on the benzene ring. These substituents can influence the compound’s reactivity and biological activity, potentially enhancing its effectiveness in certain applications.

This detailed overview provides a comprehensive understanding of 1,1’-(2,5-Dichlorobenzene-1,4-diyl)bis[3-(4-ethoxyphenyl)(thiourea)], covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H24Cl2N4O2S2

Molecular Weight

535.5 g/mol

IUPAC Name

1-[2,5-dichloro-4-[(4-ethoxyphenyl)carbamothioylamino]phenyl]-3-(4-ethoxyphenyl)thiourea

InChI

InChI=1S/C24H24Cl2N4O2S2/c1-3-31-17-9-5-15(6-10-17)27-23(33)29-21-13-20(26)22(14-19(21)25)30-24(34)28-16-7-11-18(12-8-16)32-4-2/h5-14H,3-4H2,1-2H3,(H2,27,29,33)(H2,28,30,34)

InChI Key

AZMSVZCVJOXXTR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2Cl)NC(=S)NC3=CC=C(C=C3)OCC)Cl

Origin of Product

United States

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